

Review of ML202 literature

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Compound of Interest		
Compound Name:	ML202	
Cat. No.:	B560308	Get Quote

An in-depth analysis of the scientific literature reveals a likely typographical error in the query for "ML202". The vast body of research points to ML204 as a significant and well-characterized molecule of interest for researchers in drug development, particularly those focused on ion channels. ML204 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This guide will proceed under the strong assumption that the intended subject of review is ML204.

Core Compound: ML204

ML204 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of TRPC4 and TRPC5 channels. These ion channels are implicated in a variety of cellular processes, including smooth muscle contractility and synaptic transmission. The lack of selective pharmacological inhibitors historically hampered research in this area, a gap that ML204 has helped to fill.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for ML204's activity on its primary targets.



Target	Assay Type	Reported Value	Cell Line/System	Reference
TRPC4β	Intracellular Ca2+ Rise	IC50: 0.96 μM	HEK293 cells expressing mouse TRPC4β	[1]
TRPC6	Intracellular Ca2+ Rise	~18 µM (19-fold lower potency than for TRPC4)	HEK293 cells	[1]
Native TRPC4	Muscarinic Cation Currents	86 ± 2% inhibition at 10 μΜ	Isolated guinea pig ileal myocytes	[1]
Native TRPC4	GTPyS-induced Currents	65 ± 4% inhibition at 10 μΜ	Isolated guinea pig ileal myocytes	[1]
Histamine- induced Ca2+ influx	Ca2+ imaging	Significant inhibition at 10 μΜ	Human lung microvascular endothelial cells (HLMVEC)	

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce a biological response by 50%. EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize ML204.

High-Throughput Screening for TRPC4 Inhibitors

This experiment led to the initial identification of ML204.

Objective: To identify small molecule inhibitors of TRPC4 channels.



- Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.
- Methodology:
 - Cells were loaded with a calcium-sensitive fluorescent dye.
 - A library of approximately 305,000 small molecules was screened for their ability to inhibit the intracellular calcium increase stimulated by a μ-opioid receptor agonist.
 - ML204 was identified as a potent inhibitor from this screen.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and was used to confirm the inhibitory effect of ML204 on TRPC4 currents.

- Objective: To directly measure the effect of ML204 on TRPC4-mediated ion currents.
- System: HEK293 cells expressing TRPC4β or isolated guinea pig ileal myocytes.
- · Methodology:
 - A glass micropipette forms a high-resistance seal with the cell membrane.
 - The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
 - TRPC4 channels are activated either by a receptor agonist (e.g., carbachol for muscarinic receptors) or by intracellular dialysis with GTPyS to directly activate G-proteins.
 - ML204 is applied to the bath solution, and the change in ion current is measured.
 - Results demonstrated that ML204 directly blocks TRPC4 channel currents.

Calcium Imaging in Human Lung Microvascular Endothelial Cells (HLMVEC)



This experiment investigated the role of TRPC4/5 channels in histamine-induced hyperpermeability.

- Objective: To determine if ML204 can inhibit histamine-induced calcium influx in endothelial cells.
- Cell Line: Human Lung Microvascular Endothelial Cells (HLMVEC).
- · Methodology:
 - HLMVECs were loaded with a ratiometric calcium indicator dye.
 - Histamine was applied to the cells to induce an increase in intracellular calcium.
 - \circ The experiment was repeated in the presence of ML204 (10 μ M).
 - ML204 was found to significantly inhibit the sustained plateau phase of the calcium increase, which is dependent on extracellular calcium influx.

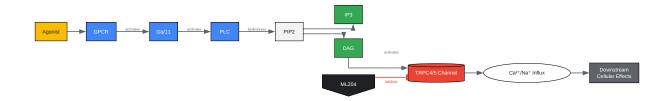
Signaling Pathways and Visualizations

ML204 exerts its effects by blocking TRPC4/5 channels, which are non-selective cation channels that can be activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) signaling.

GPCR-Mediated Activation of TRPC4/5 and Inhibition by ML204

GPCR activation by an agonist leads to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While the precise mechanism of TRPC4/5 activation is still under investigation, it is understood to be linked to this pathway. ML204 acts directly on the TRPC4/5 channel to block ion influx.





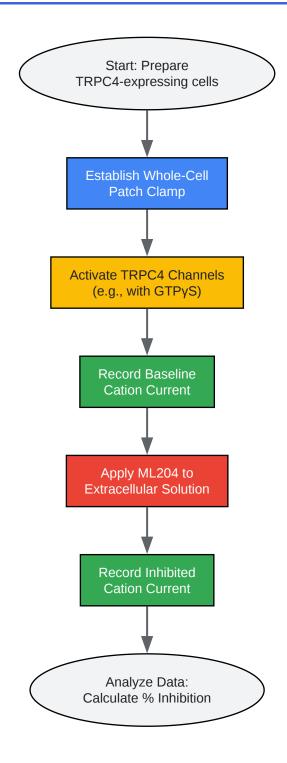
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Caption: GPCR signaling cascade leading to TRPC4/5 activation and its inhibition by ML204.

Experimental Workflow for Patch-Clamp Analysis of ML204

The patch-clamp experiment is a cornerstone for characterizing the effects of compounds like ML204 on ion channels. The workflow involves several key steps to ensure accurate measurement of channel inhibition.





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Caption: Workflow for assessing ML204's inhibitory effect using whole-cell patch-clamp.

In conclusion, ML204 is a valuable pharmacological tool for studying the function of TRPC4 and TRPC5 channels. Its selectivity and potency have enabled researchers to probe the roles of these channels in various physiological contexts, from vascular function to neuronal



signaling. The experimental protocols and signaling pathway information provided here offer a comprehensive technical overview for scientists and drug development professionals working in this area.

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References

- 1. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
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